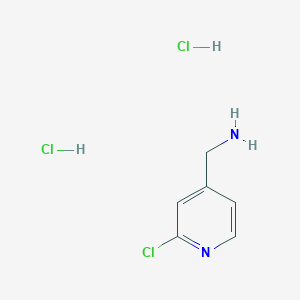

(2-Chloropyridin-4-yl)methanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

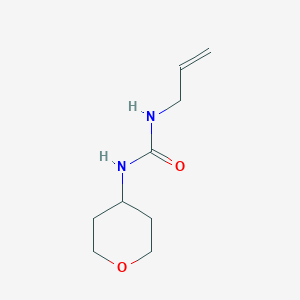

(2-Chloropyridin-4-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C6H9Cl3N2 and its molecular weight is 215.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photocytotoxic Properties in Cancer Treatment

The development of iron(III) complexes with specific ligands has been explored for their potential in cancer treatment due to their photocytotoxic properties. Research has demonstrated that these complexes can significantly induce cell death in cancer cells upon exposure to light, suggesting a promising avenue for targeted cancer therapy. The complexes’ ability to generate reactive oxygen species upon light exposure is key to their effectiveness, highlighting the potential of (2-Chloropyridin-4-yl)methanamine dihydrochloride derivatives in developing treatments that leverage light-activated therapeutic mechanisms (Basu et al., 2014).

Enhancing Cellular Uptake and Selectivity

Iron(III) complexes, derived from this compound and related compounds, have shown remarkable cellular uptake with high selectivity towards cancer cells. This attribute significantly contributes to their photocytotoxic effects, particularly when activated by light. These findings underscore the potential of such complexes in developing more targeted and efficient cancer treatments, where cellular uptake and selectivity are critical for minimizing side effects and maximizing therapeutic outcomes (Basu et al., 2015).

LOXL2 Inhibition for Therapeutic Applications

This compound has been identified as a potent inhibitor of Lysyl Oxidase-like 2 (LOXL2), a key enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. Its inhibition is considered a therapeutic target for fibrotic diseases, tumor progression, and metastasis. The compound exhibits selectivity for LOXL2 over other amine oxidases, including LOX, highlighting its potential as a therapeutic agent for conditions where LOXL2 plays a pivotal role (Hutchinson et al., 2017).

作用機序

Target of Action

The primary target of (2-Chloropyridin-4-yl)methanamine dihydrochloride is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

This compound acts as a selective inhibitor of LOXL2 . It binds to the active site of LOXL2, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the crosslinking process, thereby affecting the structural integrity of the extracellular matrix .

Biochemical Pathways

By inhibiting LOXL2, this compound affects the lysine oxidation pathway . This pathway is involved in the formation and remodeling of the extracellular matrix, which is critical for various biological processes, including tissue repair, fibrosis, and tumor progression .

Pharmacokinetics

This suggests that the compound may interact with drug-metabolizing enzymes, potentially affecting its own metabolism and that of other drugs .

Result of Action

The inhibition of LOXL2 by this compound can lead to a decrease in the crosslinking of collagen and elastin . This can result in a reduction of tissue stiffness and fibrosis, potentially influencing the progression of diseases associated with these conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and moisture . Furthermore, the presence of blood proteins can impact the compound’s activity, as evidenced by a higher IC50 value in whole blood LOXL2 assays compared to assays without blood proteins .

特性

IUPAC Name |

(2-chloropyridin-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJKOUBULBCSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909308-88-8 |

Source

|

| Record name | (2-chloropyridin-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride](/img/structure/B2741159.png)

![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide](/img/structure/B2741160.png)

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)

![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride](/img/structure/B2741166.png)

![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2741177.png)

![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)